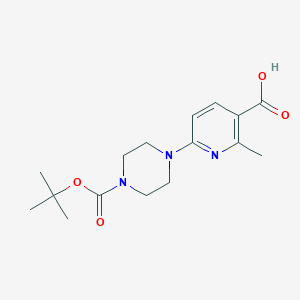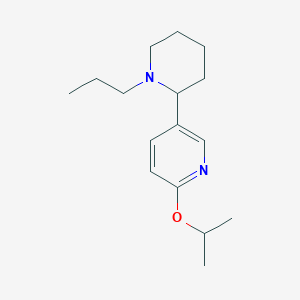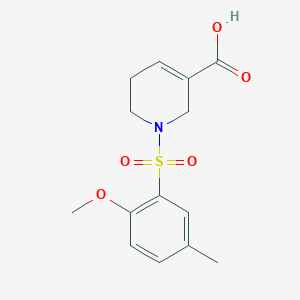
1-((2-Methoxy-5-methylphenyl)sulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 1-((2-metoxi-5-metilfenil)sulfonil)-1,2,5,6-tetrahidropiridina-3-carboxílico es un complejo compuesto orgánico con una estructura única que incluye un grupo sulfonilo, un grupo metoxi y un anillo de tetrahidropiridina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 1-((2-metoxi-5-metilfenil)sulfonil)-1,2,5,6-tetrahidropiridina-3-carboxílico típicamente implica múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:
Formación del anillo de tetrahidropiridina: El anillo de tetrahidropiridina se puede sintetizar mediante una reacción de ciclización que involucra precursores apropiados.
Introducción del grupo sulfonilo: El grupo sulfonilo se puede introducir utilizando cloruro de sulfonilo en presencia de una base.
Metoxilación: El grupo metoxi se puede introducir mediante una reacción de metilación utilizando metanol y un catalizador adecuado.
Carboxilación: El grupo ácido carboxílico se puede introducir mediante una reacción de carboxilación utilizando dióxido de carbono y una base adecuada.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para lograr mayores rendimientos y pureza. Esto puede incluir el uso de catalizadores avanzados, condiciones de reacción optimizadas y técnicas de purificación como recristalización y cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 1-((2-metoxi-5-metilfenil)sulfonil)-1,2,5,6-tetrahidropiridina-3-carboxílico puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: La reducción se puede lograr utilizando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en los grupos metoxi y sulfonilo, utilizando nucleófilos o electrófilos apropiados.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Productos principales
Oxidación: Formación de los correspondientes sulfoxidos o sulfonas.
Reducción: Formación de los correspondientes alcoholes o aminas.
Sustitución: Formación de derivados sustituidos con nuevos grupos funcionales.
Aplicaciones Científicas De Investigación
El ácido 1-((2-metoxi-5-metilfenil)sulfonil)-1,2,5,6-tetrahidropiridina-3-carboxílico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica y como reactivo en diversas reacciones químicas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas, incluido como candidato a fármaco para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la síntesis de otros compuestos.
Mecanismo De Acción
El mecanismo de acción del ácido 1-((2-metoxi-5-metilfenil)sulfonil)-1,2,5,6-tetrahidropiridina-3-carboxílico implica su interacción con objetivos moleculares y vías específicas. El grupo sulfonilo puede interactuar con enzimas y proteínas, inhibiendo potencialmente su actividad. El grupo metoxi puede mejorar la solubilidad y biodisponibilidad del compuesto. El anillo de tetrahidropiridina puede interactuar con varios receptores y canales iónicos, modulando su función.
Comparación Con Compuestos Similares
Compuestos similares
- 1-((2-Metoxi-5-metilfenil)sulfonil)-2,6-dimetilpiperidina
- 1-((2-Metoxi-5-metilfenil)sulfonil)-N-fenil-3-piperidincarboxamida
Singularidad
El ácido 1-((2-metoxi-5-metilfenil)sulfonil)-1,2,5,6-tetrahidropiridina-3-carboxílico es único debido a su combinación específica de grupos funcionales y estructura cíclica, que confieren propiedades químicas y biológicas distintas
Propiedades
Fórmula molecular |
C14H17NO5S |
|---|---|
Peso molecular |
311.36 g/mol |
Nombre IUPAC |
1-(2-methoxy-5-methylphenyl)sulfonyl-3,6-dihydro-2H-pyridine-5-carboxylic acid |
InChI |
InChI=1S/C14H17NO5S/c1-10-5-6-12(20-2)13(8-10)21(18,19)15-7-3-4-11(9-15)14(16)17/h4-6,8H,3,7,9H2,1-2H3,(H,16,17) |
Clave InChI |
BOCLEALSDWZGOV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC=C(C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(6-(2,5-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B11796304.png)



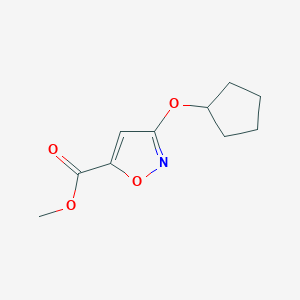

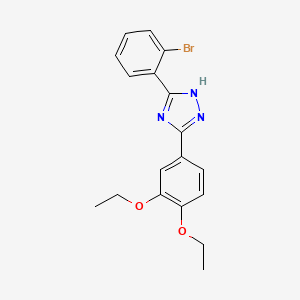

![Propyl2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11796349.png)
